Benzenepropanoic acid, 3-iodo-4-methyl-
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Overview
Description
Benzenepropanoic acid, 3-iodo-4-methyl- is an organic compound characterized by the presence of a benzene ring substituted with an iodine atom at the 3-position and a methyl group at the 4-position, along with a propanoic acid group
Preparation Methods
The synthesis of Benzenepropanoic acid, 3-iodo-4-methyl- typically involves several steps. One common method includes the iodination of a precursor compound, such as 4-methylbenzenepropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the iodination process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzenepropanoic acid, 3-iodo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenepropanoic acid, 3-iodo-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 3-iodo-4-methyl- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved often include the formation of intermediates that facilitate further reactions .
Comparison with Similar Compounds
Benzenepropanoic acid, 3-iodo-4-methyl- can be compared with other similar compounds, such as:
Benzenepropanoic acid, 3-chloro-4-methyl-: Similar structure but with a chlorine atom instead of iodine.
Benzenepropanoic acid, 3-bromo-4-methyl-: Contains a bromine atom, leading to different reactivity and applications.
Benzenepropanoic acid, 3-fluoro-4-methyl-: Fluorine substitution results in unique chemical properties.
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(3-iodo-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
JKDORPUBEJFUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)I |
Origin of Product |
United States |
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